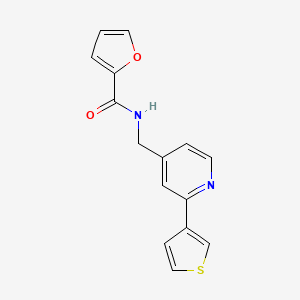
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide, also known as THIOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THIOP is a heterocyclic compound that contains a furan ring, pyridine ring, and a thiophene ring. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide have been explored for their potential as antiprotozoal agents. A study by Ismail et al. (2004) synthesized derivatives showing strong DNA affinities and demonstrated in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria Ismail et al., 2004.
Amplifiers of Phleomycin
Research by Brown and Cowden (1982) investigated compounds with furan-2-yl groups for their roles as amplifiers of phleomycin against Escherichia coli. This study highlights the potential use of these compounds in enhancing antibiotic efficacy Brown & Cowden, 1982.
Synthesis and Reactivity
El’chaninov et al. (2017) focused on the synthesis and properties of compounds including N-(quinolin-6-yl)furan-2-carboxamide, exploring electrophilic substitution reactions. Such research provides insights into the reactivity of these compounds, which is crucial for their application in creating new materials or drugs El’chaninov & Aleksandrov, 2017.
Neuroinflammation Imaging
A novel application in neurology was developed by Horti et al. (2019), who introduced a PET radiotracer specific for the CSF1R, a marker for microglia. This compound, closely related to this compound, enables noninvasive imaging of microglial activity, offering a tool for studying neuroinflammation and potentially aiding in the development of new therapeutics Horti et al., 2019.
Anticancer Activity
Hung et al. (2014) synthesized derivatives of thieno[2,3-b]pyridines-2-carboxamides, including structures related to this compound, and evaluated their antiproliferative activity against cancer cell lines. The findings demonstrate potential applications in cancer therapy, with some derivatives showing significant activity against melanoma and breast cancer cell lines Hung et al., 2014.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases such as p70s6kβ
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as the formation of hydrogen bonds .
Biochemical Pathways
Related compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have been reported to induce various nuclear features such as chromatin fragmentation and condensation .
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-2-1-6-19-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVCCBYQMCROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

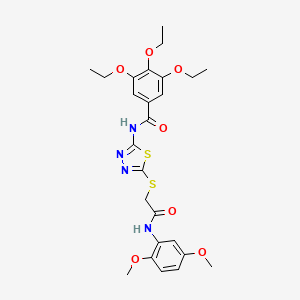
![2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2765677.png)
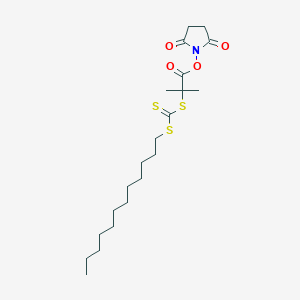
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide](/img/structure/B2765679.png)
![3-butyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
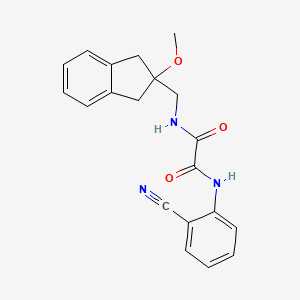
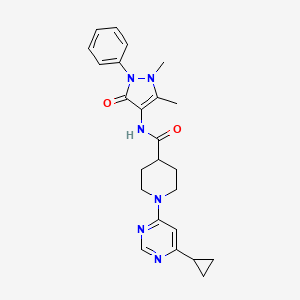
![N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2765687.png)
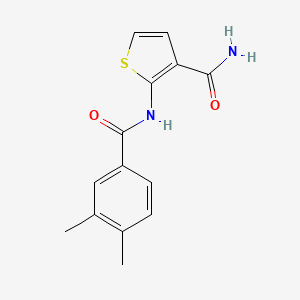
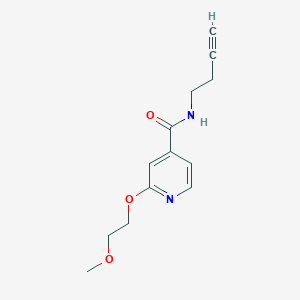
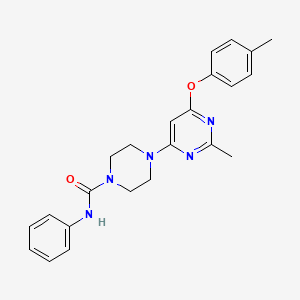

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2765696.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765698.png)